5-Benzyl-2,4-diaminopyrimidine
CAS No.: 7319-45-1
Cat. No.: VC1625257
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7319-45-1 |
|---|---|
| Molecular Formula | C11H12N4 |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 5-benzylpyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15) |
| Standard InChI Key | XHPZVBGIPQQTQW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
5-Benzyl-2,4-diaminopyrimidine is a crystalline compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol. The compound exhibits specific physical properties that contribute to its stability and reactivity in various environmental conditions.
Table 1: Physical Properties of 5-Benzyl-2,4-diaminopyrimidine
| Property | Value |
|---|---|
| CAS Number | 7319-45-1 |
| Molecular Formula | C11H12N4 |
| Molecular Weight | 200.24 g/mol |
| Density | 1.252 g/cm³ |
| Boiling Point | 459.7°C at 760 mmHg |
| Flash Point | 262.7°C |
| Melting Point | 194-199°C |
The chemical structure consists of a pyrimidine ring with two amino groups at positions 2 and 4, and a benzyl substituent at position 5. The pyrimidine ring provides the basic heterocyclic framework, with the amino groups contributing to hydrogen bonding capabilities that are critical for enzyme inhibition. The benzyl substituent introduces hydrophobicity and provides a site for various substitutions that can modulate the compound's biological activities .
Spectroscopic Properties
Spectroscopic analyses, including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy, have been employed to characterize 5-Benzyl-2,4-diaminopyrimidine and confirm its structural integrity. These techniques are essential for verifying the identity and purity of synthesized compounds, particularly when introducing modifications to the basic structure.
NMR studies have shown that the pyrimidine ring adopts a planar conformation, while the benzyl group maintains rotational freedom around the methylene bridge that connects it to the pyrimidine ring. This conformational flexibility is important for the compound's ability to adapt to the binding pockets of target enzymes, thereby influencing its biological activity .
Synthesis Methods
Traditional Synthetic Approaches
Multiple synthetic routes have been developed for preparing 5-Benzyl-2,4-diaminopyrimidine and its derivatives. The traditional approach, as documented in a patent by Hitchings and Falco, involves a multi-step process starting from hydrocinnamate derivatives.
This classical synthesis begins with the preparation of an alpha-formylhydrocinnamic ester through the reaction of ethyl hydrocinnamate with ethyl formate in the presence of sodium. The resulting intermediate undergoes condensation with guanidine, followed by chlorination and subsequent amination to yield the desired 5-Benzyl-2,4-diaminopyrimidine .
The detailed steps are outlined below:
Table 2: Traditional Synthesis of 5-Benzyl-2,4-diaminopyrimidine
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Formation of alpha-formylhydrocinnamic ester | Ethyl hydrocinnamate, ethyl formate, sodium in ether |
| 2 | Condensation with guanidine | Guanidine, sodium ethoxide, heating |
| 3 | Chlorination | Phosphorus oxychloride |
| 4 | Amination | Alcoholic ammonia solution, heating |
Biological Activities
Antibacterial Properties
5-Benzyl-2,4-diaminopyrimidine and its derivatives have demonstrated significant antibacterial activities, primarily through the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism. The efficacy of these compounds as antibacterial agents is strongly influenced by the nature and position of substituents on the benzyl ring.
Research has shown that electron-donating substituents such as alkoxy, alkyl, and dialkylamino groups enhance antibacterial potency. This observation aligns with the structure-activity relationship studies conducted on related compounds like trimethoprim, a clinically used antibacterial agent structurally related to 5-Benzyl-2,4-diaminopyrimidine .
A study investigating the antibacterial properties of 2,4-diamino-5-benzylpyrimidines focused on the development of a new route to prepare these compounds. The researchers utilized phenolic Mannich bases plus pyrimidines containing at least two activating groups. This methodology was subsequently employed to synthesize trimethoprim, starting from 2,4-diaminopyrimidine and 2,6-dimethoxyphenol, demonstrating the relevance of the 5-benzyl-2,4-diaminopyrimidine scaffold in the development of clinically important antibacterial agents .
Antimalarial Activity
The antimalarial activity of 5-Benzyl-2,4-diaminopyrimidine derivatives represents another significant aspect of their biological profile. Multiple studies have demonstrated that these compounds can effectively inhibit the growth of Plasmodium species, the causative agents of malaria.
Research has shown that the antimalarial properties of these compounds are enhanced by the presence of electron-withdrawing groups on the benzyl ring, particularly at the para position. Substances with a 5-phenyl substituent have shown the highest activity, while 5-benzyl and 5-phenoxy derivatives demonstrate somewhat less activity .
In laboratory tests against blood-induced infections of Plasmodium gallinaceum in chicks and P. berghei in mice, several 5-Benzyl-2,4-diaminopyrimidine derivatives have shown promising activity. Comparative studies with standard antimalarials such as proguanil and quinine have demonstrated that some derivatives exhibit comparable or superior efficacy .
Table 3: Antimalarial Activities of Selected 5-Benzyl-2,4-diaminopyrimidine Derivatives
| Compound | Relative Activity Against |
|---|---|
| P. gallinaceum | |
| Proguanil (reference) | 1.0 |
| 2,4-Diamino-5-(4'-chlorobenzyl)-6-methyl-pyrimidine | 0.4 |
| 2,4-Diamino-5-(4'-nitrobenzyl)-6-methyl-pyrimidine | 1.0 |
| 2,4-Diamino-5-(4'-chlorophenyl)-pyrimidine | 0.4 |
The data illustrates that certain derivatives exhibit significant activity against malaria parasites, with some compounds showing substantially higher efficacy than standard antimalarial drugs, particularly against P. berghei infections in mice .
Activity Against Methotrexate-Resistant Cells
An important aspect of 5-Benzyl-2,4-diaminopyrimidine derivatives is their potential effectiveness against drug-resistant cells. Studies have investigated the inhibitory effects of 5-(substituted-benzyl)-2,4-diaminopyrimidines on murine tumor cell cultures (L5178Y) that are either sensitive to or resistant to methotrexate.
Research examining forty-three 5-(substituted-benzyl)-2,4-diaminopyrimidines revealed that methotrexate-resistant cells exhibited greater sensitivity to more hydrophobic congeners. Quantitative structure-activity relationship analyses demonstrated that the methotrexate-resistant cells have a significantly higher optimal hydrophobicity (π0 > 3) compared to methotrexate-sensitive cells (π0 ≈ 1.4) .
These findings suggest that 5-Benzyl-2,4-diaminopyrimidine derivatives could be valuable in addressing drug resistance, offering potential therapeutic options for infections or cancers that have developed resistance to conventional DHFR inhibitors.
Antiprotozoal Activities
Beyond malaria, 5-Benzyl-2,4-diaminopyrimidine derivatives have shown efficacy against other protozoal parasites, particularly trypanosomatids. Research has demonstrated that 2,4-diaminopyrimidines, including those with benzyl substituents at position 5, can inhibit Trypanosoma brucei, the causative agent of human African trypanosomiasis.
Studies have identified that certain derivatives can effectively kill T. brucei with a concentration-dependent and time-dependent relationship. Pulse incubation experiments have shown that a relatively short exposure period (10-12 hours) is sufficient to produce irreversible effects on parasite survival .
In vivo studies have confirmed the antiprotozoal efficacy of these compounds, with some derivatives successfully curing acute trypanosomiasis infections in mice without exhibiting signs of compound-related toxicity. These findings highlight the potential of 5-Benzyl-2,4-diaminopyrimidine derivatives as candidates for the treatment of neglected tropical diseases caused by protozoal parasites .
Mechanism of Action
Inhibition of Dihydrofolate Reductase
The primary mechanism of action of 5-Benzyl-2,4-diaminopyrimidine and its derivatives involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor necessary for the biosynthesis of purines, thymidylate, and certain amino acids.
By inhibiting DHFR, these compounds disrupt nucleic acid synthesis and cell division, leading to the growth inhibition or death of susceptible organisms. The 2,4-diamino groups of the pyrimidine ring form hydrogen bonds with specific residues in the enzyme's active site, while the benzyl group interacts with hydrophobic regions of the binding pocket .
The effectiveness of 5-Benzyl-2,4-diaminopyrimidine derivatives as therapeutic agents depends on their selectivity for pathogen DHFR over human DHFR. This selectivity is influenced by structural differences between DHFR enzymes from different species, which can be exploited through appropriate substitutions on the benzyl ring .
Research focused on developing new antifolates based on the 5-benzyl-2,4-diaminopyrimidine motif has specifically targeted the selective inhibition of parasite DHFR, such as that from Leishmania major. These studies aim to design compounds with enhanced specificity for parasitic enzymes while minimizing interactions with human homologs .
Interaction with Protein Kinases
In addition to DHFR inhibition, research has identified alternative mechanisms of action for certain 5-Benzyl-2,4-diaminopyrimidine derivatives, particularly their effects on protein kinases. Studies on trypanosomatid parasites have revealed that these compounds can target mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs), which play crucial roles in cell cycle regulation and signal transduction.
To identify the molecular target(s) responsible for the mechanism of action against trypanosomatid protozoa, researchers immobilized representative analogs on solid matrices and used them to isolate target proteins from parasite extracts. MAPKs and CRKs were identified as the major proteins specifically bound to the immobilized compounds, suggesting their participation in the pharmacological effects of 2,4-diaminopyrimidines against these parasites .
This dual targeting capability, affecting both folate metabolism and protein kinase function, may contribute to the broad-spectrum activity of some 5-Benzyl-2,4-diaminopyrimidine derivatives against various pathogens and potentially reduce the likelihood of resistance development.
Structure-Activity Relationships
Effect of Benzyl Ring Substitutions
Extensive research on 5-Benzyl-2,4-diaminopyrimidine derivatives has established clear structure-activity relationships, particularly regarding substitutions on the benzyl ring. These relationships provide valuable guidance for the design and optimization of compounds for specific therapeutic applications.
| Substitution Pattern | Effect on Antibacterial Activity | Effect on Antimalarial Activity |
|---|---|---|
| Unsubstituted | Low | Low |
| 4'-Methoxy | Moderate increase | Minimal effect |
| 3',4'-Dimethoxy | Significant increase | Minimal effect |
| 4'-Chloro | Minimal effect | Moderate increase |
| 4'-Nitro | Minimal effect | Significant increase |
| 4'-Dimethylamino | Moderate increase | Minimal effect |
The patent literature describes that "substitution particularly in the para position, by electron-withdrawing groups or atoms such as halogens, or the nitro group imparts anti-malarial properties" while "electron-donating functions such as alkoxyl, alkyl, amino and dialkyl amino groups results in anti-bacterial potency. In the absence of either type of substitution potency of either form is absent or vestigial in nature" .
Influence of Pyrimidine Ring Modifications
While benzyl ring substitutions have received significant attention, modifications to the pyrimidine ring also influence biological activity. Research has shown that maintaining the 2,4-diamino substitution pattern on the pyrimidine ring is generally crucial for biological activity, as these groups form key hydrogen bonds with the target enzymes.
Studies comparing 2,4-diamino derivatives with 2-amino-4-hydroxy or 2-amino-4-mercapto analogs have demonstrated that the diamino substitution typically confers superior activity. Similarly, 4-amino-5-phenyl- and 4-amino-5-p-chlorophenylpyrimidines exhibit only feeble activity compared to the corresponding diamino derivatives .
| Compound | LD50 (mg/kg) | Time Taken for Effect |
|---|---|---|
| Quinine HCl (reference) | 1,160 | 1 hour |
| Proguanil acetate (reference) | 59 | 24 hours |
| 2,4-Diamino-5-(4'-chlorobenzyl)-6-methyl-pyrimidine | 79 | 1 hour |
| 2,4-Diamino-5-(4'-nitrobenzyl)-6-methyl-pyrimidine | 146 | 3-4 hours |
| 2,4-Diamino-5-(4'-chlorophenyl)-6-ethyl-pyrimidine | 92 | 10 minutes |
Chronic toxicity studies have assessed the effects of prolonged administration. In one study, animals with established long-standing infections were treated with large doses of selected compounds, with monitoring of hematological parameters. These studies served as both efficacy assessments and chronic toxicity evaluations, providing insights into the long-term safety profiles of these compounds .
The relative safety profile of specific derivatives, particularly those with favorable therapeutic indices, has contributed to their consideration as candidates for drug development against various infectious diseases.
Applications in Drug Development
Development Against Opportunistic Infections
5-Benzyl-2,4-diaminopyrimidine derivatives have been extensively studied for their potential as drugs against opportunistic infections, particularly those affecting individuals with compromised immune systems due to AIDS or other immune disorders.
Research has focused on developing new 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections commonly found in AIDS patients and individuals with impaired immune function due to immunosuppressive chemotherapy or radiation. Target pathogens include Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium .
One study examined the ability of novel 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines to inhibit DHFR from these pathogens. The compounds were evaluated based on their 50% inhibitory concentration (IC50) against the pathogen DHFR compared to rat DHFR, yielding a selectivity index (SI) for each compound .
For instance, 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine demonstrated an IC50 of 23 nM against P. carinii DHFR with an SI of 28, making it 520 times more potent than trimethoprim. Against T. gondii DHFR, this compound had an IC50 of 5.5 nM (510-fold lower than trimethoprim) and an SI value of 120 .
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